molecular formula C5H5BO4 B112398 3-Formylfuran-2-boronic acid CAS No. 27339-38-4

3-Formylfuran-2-boronic acid

Cat. No.: B112398
CAS No.: 27339-38-4
M. Wt: 139.9 g/mol
InChI Key: JUZCSXHYOWVCHI-UHFFFAOYSA-N
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Description

3-Formylfuran-2-boronic acid is an organoboron compound with the molecular formula C5H5BO4. It is a versatile reagent widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group and a formyl group attached to a furan ring, making it a valuable intermediate in the synthesis of various heterocyclic compounds and polymers .

Mechanism of Action

Target of Action

3-Formylfuran-2-boronic acid (3F2BA) is an organoboron compound that primarily targets the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound’s role in this reaction is as a relatively stable, readily prepared, and environmentally benign organoboron reagent .

Mode of Action

The mode of action of 3F2BA involves its interaction with its targets in the SM cross-coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . In one such reaction, the direct reaction of furan-2-boronic acid with formic acid, formic acid assumes the role of a nucleophile while the boron atom of furan-2-boronic acid acts as an electrophile .

Biochemical Pathways

The primary biochemical pathway affected by 3F2BA is the SM cross-coupling reaction . This reaction is a key process in the synthesis of many organic molecules, including heterocyclic compounds and polymers . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of complex organic molecules .

Result of Action

The result of 3F2BA’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This enables the synthesis of a wide range of organic molecules, including heterocyclic compounds and polymers . Additionally, it plays a role in the synthesis of nanomaterials such as carbon nanotubes and graphene .

Action Environment

The action of 3F2BA is influenced by various environmental factors. For instance, the SM cross-coupling reaction, in which 3F2BA plays a key role, requires mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign, contributing to its wide use in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 3-Formylfuran-2-boronic acid involves the hydroboration of furan derivatives followed by oxidation. The process typically starts with the reaction of furan with a boron-containing reagent such as borane-tetrahydrofuran complex. This reaction forms a boronate ester, which is subsequently oxidized to yield the boronic acid. The reaction conditions often require low temperatures to prevent over-alkylation and ensure the formation of the desired boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient and scalable production. The process involves careful control of temperature, pressure, and reagent concentrations to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Formylfuran-2-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Formylfuran-2-boronic acid has a wide range of applications in scientific research:

Properties

IUPAC Name

(3-formylfuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZCSXHYOWVCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CO1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395770
Record name 3-Formylfuran-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27339-38-4
Record name 3-Formylfuran-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Formylfuran-2yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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